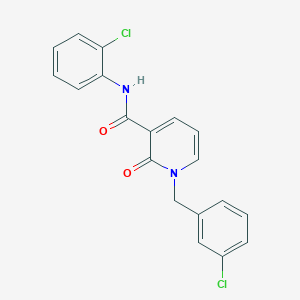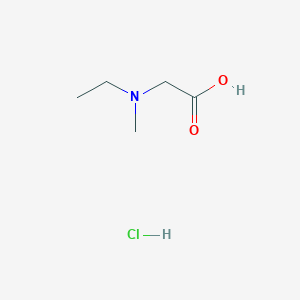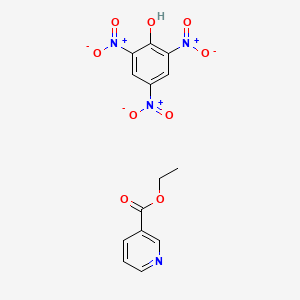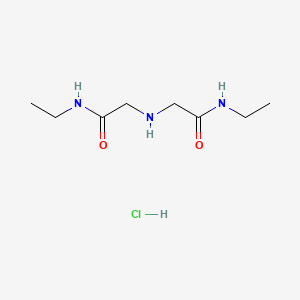![molecular formula C24H19NO5 B2762411 N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide CAS No. 900293-42-7](/img/structure/B2762411.png)
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, also known as DMOCB, is a synthetic compound that belongs to the class of chromenone derivatives. It has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The chemical structure of compounds related to N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, such as the N-(4-aryl-4-hydroxybutyl)benzamides, has been studied for their potential in chemical synthesis. The Bischler-Napieralski reaction was used to cyclize these compounds to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. X-ray crystallographic analysis confirmed the structure and E-isomer configuration of these derivatives (Browne et al., 1981).
Crystal Structures and Molecular Interaction
Research into the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, highlights the significance of N–H···O hydrogen-bonded dimers and supramolecular aggregation influenced by π–π interactions and weak C–H···O hydrogen bonding. These structural analyses provide insights into how molecular interactions contribute to the stability and properties of such compounds (Kranjc et al., 2012).
Antimicrobial and Antineoplastic Activities
Derivatives of this compound have shown potential in antimicrobial and antineoplastic activities. For example, the novel antineoplastic compound JS-38, closely related to this chemical structure, demonstrated unique metabolic pathways and pharmacologic properties, including the acceleration of bone-marrow cell formation in rats (Zhang et al., 2011). Additionally, the synthesis of compounds bearing the tryptamine moiety on the coumarin-3-carboxamide scaffold exhibited significant activity toward acetylcholinesterase (AChE), suggesting their utility in treating diseases associated with cholinesterase inhibitors (Ghanei-Nasab et al., 2016).
Propriétés
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-19-13-12-16(14-20(19)29-2)21-22(26)17-10-6-7-11-18(17)30-24(21)25-23(27)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZZZYSNYMEVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)

![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)
![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)
![2,2-Difluorobicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2762335.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)

![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2762346.png)

